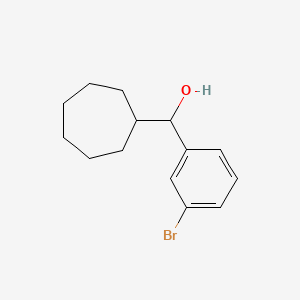

Cycloheptyl (3-bromophenyl)methanol

Description

Properties

IUPAC Name |

(3-bromophenyl)-cycloheptylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO/c15-13-9-5-8-12(10-13)14(16)11-6-3-1-2-4-7-11/h5,8-11,14,16H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNBAWOLJFQULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cycloheptyl 3 Bromophenyl Methanol and Analogues

Strategies for Carbon-Carbon Bond Formation in Arylmethanol Synthesis

The creation of the arylmethanol moiety is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation. These methods range from classical organometallic reactions to modern catalytic processes, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

The Grignard reaction is a powerful and well-established method for forming carbon-carbon bonds. organic-chemistry.orgchemguide.co.uk It involves the addition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone, yielding a secondary or tertiary alcohol, respectively. organic-chemistry.org For the synthesis of Cycloheptyl (3-bromophenyl)methanol, two primary Grignard routes are feasible:

Route A: The reaction of cycloheptylmagnesium bromide with 3-bromobenzaldehyde (B42254).

Route B: The reaction of 3-bromophenylmagnesium bromide with cycloheptanecarbaldehyde.

Both pathways involve the nucleophilic attack of the Grignard reagent's carbanionic carbon on the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. chemguide.co.uk The choice between these routes may depend on the commercial availability and stability of the respective aldehyde and organohalide precursors. Grignard reagents are known for their high reactivity, which also makes them sensitive to moisture and acidic protons, necessitating anhydrous reaction conditions. libretexts.org

| Route | Grignard Reagent | Aldehyde Precursor |

|---|---|---|

| A | Cycloheptylmagnesium bromide | 3-Bromobenzaldehyde |

| B | 3-Bromophenylmagnesium bromide | Cycloheptanecarbaldehyde |

In recent years, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly efficient and atom-economical strategy in organic synthesis. nih.gov These methods avoid the pre-functionalization of starting materials often required in classical cross-coupling reactions.

A groundbreaking development in C-H activation is the palladium-catalyzed monoarylation of the C(sp³)-H bonds of methanol (B129727). documentsdelivered.com This methodology allows for the direct formation of arylmethanol derivatives from simple methanol. While direct application to form Cycloheptyl (3-bromophenyl)methanol is complex, the principles can be extended to related systems. The reaction typically employs a directing group to guide the palladium catalyst to a specific C-H bond, thereby ensuring regioselectivity. documentsdelivered.com This approach offers a novel disconnection for arylmethanol synthesis, moving away from traditional carbonyl-based strategies.

The success of metal-catalyzed C-H activation often hinges on the use of directing groups, which chelate to the metal center and position it in proximity to the target C-H bond. nih.govacs.org Bidentate directing groups, which bind to the metal at two points, have proven particularly effective in promoting otherwise challenging C-H functionalization reactions. nih.govresearchgate.net These directing groups can enhance the stability of the catalytic species and provide a high degree of control over the reaction's site-selectivity. acs.orgnih.gov For the synthesis of complex alcohols, a suitable directing group could be temporarily installed on a precursor, which then facilitates the palladium-catalyzed arylation of a C(sp³)-H bond on the cycloheptyl ring with a 3-bromophenyl source. nih.gov While powerful, this strategy requires additional steps for the installation and subsequent removal of the directing group. researchgate.net

The bromine atom on the 3-bromophenyl ring of the target molecule serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse range of analogs. For instance, a Suzuki coupling reaction between (3-bromophenyl)methanol and a suitable boronic acid or ester could be employed to introduce various substituents at the 3-position of the phenyl ring. ambeed.com Similarly, other cross-coupling reactions such as the Heck, Sonogashira, or Buchwald-Hartwig amination could be utilized with a brominated precursor to generate a library of analogs with different functional groups.

| Reaction | Coupling Partner | Resulting Functional Group |

|---|---|---|

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Aryl/Alkyl |

| Heck Reaction | Alkene | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Alkyne |

| Buchwald-Hartwig Amination | Amine | Aryl Amine |

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound. wikipedia.orgsigmaaldrich.com The initial product is a β-hydroxy aldehyde or ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. libretexts.orgncert.nic.inlibretexts.org A crossed or mixed aldol condensation between a ketone and an aromatic aldehyde lacking α-hydrogens, known as the Claisen-Schmidt condensation, can be particularly effective. libretexts.orglibretexts.org

To synthesize an arylated alcohol via this route, one could envision a Claisen-Schmidt reaction between a cycloheptyl-derived ketone and 3-bromobenzaldehyde. This would form an α,β-unsaturated ketone. Subsequent reduction of both the ketone and the double bond would be necessary to arrive at the desired cycloheptyl arylmethanol structure. This multi-step process, while feasible, is generally more circuitous than the direct Grignard addition.

Advanced Metal-Catalyzed C-H Functionalization Routes

Stereoselective and Enantioselective Synthesis Approaches

The creation of specific stereoisomers of Cycloheptyl (3-bromophenyl)methanol is paramount for understanding its biological activity and material properties. Researchers have explored various strategies to control the three-dimensional arrangement of atoms in this molecule, primarily focusing on the asymmetric reduction of its ketone precursor and the design of sophisticated chiral catalysts.

Asymmetric Reduction of Ketone Precursors

The asymmetric reduction of the prochiral ketone, (3-bromophenyl)(cycloheptyl)methanone, to the desired chiral alcohol is a critical step. This transformation is often accomplished using chiral reducing agents or catalytic systems that can selectively deliver a hydride to one face of the carbonyl group.

One of the most reliable methods for this type of reduction is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source. youtube.com This method is particularly effective when there is a significant size difference between the two groups attached to the ketone, a condition met in the case of the bulky cycloheptyl and the planar 3-bromophenyl groups. youtube.com The catalyst creates a chiral environment that directs the approach of the borane, leading to the formation of one enantiomer in excess. youtube.com

Another powerful technique is catalytic asymmetric transfer hydrogenation (ATH). This method utilizes a metal catalyst, typically ruthenium or iridium, in conjunction with a chiral ligand and a hydrogen donor like isopropanol (B130326) or formic acid. acs.orgmdpi.com The choice of the chiral ligand is crucial for achieving high enantioselectivity. For instance, catalysts based on chiral diamines and diphosphines, such as those developed by Noyori and coworkers, have proven highly effective for the asymmetric hydrogenation of a wide range of ketones. mdpi.comnih.gov The success of these reactions often depends on the precise tuning of the catalyst structure to fit the specific substrate. nih.gov

Enzymatic reductions, utilizing ketoreductases (KREDs), offer a green and highly selective alternative to traditional chemical methods. youtube.com These enzymes, operating in mild conditions, can exhibit exquisite control over stereoselectivity, often yielding products with very high enantiomeric excess. youtube.com The enzyme's active site creates a chiral pocket that binds the ketone in a specific orientation, facilitating hydride transfer from a cofactor like NADPH to one face of the carbonyl. youtube.com

Chiral Catalyst Design for Stereocontrol

The development of novel chiral catalysts is a driving force in asymmetric synthesis. For the synthesis of chiral alcohols like Cycloheptyl (3-bromophenyl)methanol, the design of catalysts that can effectively differentiate between the two enantiotopic faces of the ketone precursor is essential.

Recent advancements have focused on the creation of catalysts with well-defined chiral pockets that can accommodate the substrate with high specificity. nih.gov For example, the use of bulky ligands can create steric hindrance that directs the substrate's approach to the metal center, thereby controlling the stereochemical outcome. acs.org The electronic properties of the ligands can also be tuned to influence the reactivity and selectivity of the catalyst.

Furthermore, the concept of cooperative catalysis, where a chiral catalyst works in concert with another catalytic species, has emerged as a powerful strategy. For instance, the combination of a chiral hydrogen-bonding catalyst with a photoredox catalyst has enabled the enantioselective [3+2] photocycloaddition of cyclopropyl (B3062369) ketones with vinylazaarenes, demonstrating the potential of such synergistic approaches to construct complex chiral molecules. nih.gov

Investigation of Stereochemical Outcomes in Ring Systems

The cycloheptyl ring in Cycloheptyl (3-bromophenyl)methanol introduces additional stereochemical complexity. The conformation of this seven-membered ring can influence the stereochemical course of reactions at the adjacent benzylic carbon. The flexible nature of the cycloheptyl ring can lead to the formation of multiple diastereomers if not properly controlled.

Studies on the stereochemical outcomes of reactions involving fused ring systems have provided valuable insights. For example, in photo-induced Diels-Alder reactions of fused bicycloheptenone derivatives, the stereochemistry of the ring fusion dictates the stereochemical outcome of the cycloaddition. researchgate.net Similarly, the stereochemical outcome of the addition of nucleophiles to cyclic systems like cyclohexenone can be rationalized by considering the formation of an iminium ion stabilized by intramolecular hydrogen bonding, which blocks one face of the molecule to the approaching nucleophile. beilstein-journals.org These principles can be extrapolated to understand and predict the stereoselectivity in the synthesis of Cycloheptyl (3-bromophenyl)methanol.

Synthesis of Related Scaffolds and Precursors

The efficient synthesis of Cycloheptyl (3-bromophenyl)methanol relies on the ready availability of its key building blocks: the brominated aromatic ring and the cycloheptyl-containing intermediates.

Construction of Brominated Aromatic Ring Systems

The introduction of a bromine atom onto an aromatic ring is a fundamental transformation in organic synthesis. The position of the bromine atom is crucial and is dictated by the directing effects of other substituents on the ring. libretexts.orgmasterorganicchemistry.com

For the synthesis of the 3-bromophenyl moiety, a common strategy involves the electrophilic bromination of a benzene (B151609) derivative. If starting from benzene, a two-step sequence is necessary. Nitration of benzene followed by bromination will lead to the desired meta-substituted product, as the nitro group is a meta-director. masterorganicchemistry.com The order of these reactions is critical; performing bromination first would result in the formation of ortho- and para-isomers. masterorganicchemistry.com

More modern and environmentally friendly methods for aromatic bromination have also been developed. One such method utilizes ammonium (B1175870) bromide as the bromine source and Oxone® as an oxidant in a methanol-water solvent system. organic-chemistry.org This protocol avoids the use of hazardous molecular bromine and offers high yields and regioselectivity under mild conditions. organic-chemistry.org Another approach employs an iso-amyl nitrite/HBr system, which serves as a mild and efficient reagent for electrophilic aromatic bromination. researchgate.net

| Reagent/System | Key Features | Reference |

| Ammonium Bromide/Oxone® | Environmentally friendly, high yield, mild conditions | organic-chemistry.org |

| iso-Amyl nitrite/HBr | Mild and efficient | researchgate.net |

| N-bromo carboxylic acid amide | Suitable for condensed aromatic rings | google.com |

Synthesis of Cycloheptyl-Containing Intermediates

The construction of the cycloheptyl moiety can be achieved through various synthetic routes. Cycloheptanone, a key precursor, can be reacted with an organometallic reagent derived from 3-bromo-iodobenzene to form the tertiary alcohol, which can then be reduced to the desired product. The reaction of organocerium reagents, generated in situ from aryl lithium compounds, with cycloalkanones provides a clean route to the corresponding alkoxides. organic-chemistry.org

Alternatively, cycloheptene (B1346976) can serve as a starting material. Iridium-catalyzed borylation of cycloalkenes, followed by reaction with aldehydes, allows for the synthesis of stereodefined homoallylic alcohols. organic-chemistry.org Furthermore, rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes with alkynes provide a rapid entry to cycloheptenone derivatives, which can be further functionalized. organic-chemistry.org

The synthesis of complex molecules containing cycloheptyl rings often involves multi-step sequences where the cycloheptyl group is introduced early on and carried through subsequent transformations. These intermediates are crucial for building the final molecular architecture. nih.govwiley.com

| Starting Material | Key Transformation | Product Type | Reference |

| Cycloheptanone | Reaction with organocerium reagent | Cycloheptyl alkoxide | organic-chemistry.org |

| Cycloheptene | Iridium-catalyzed borylation | Homoallylic alcohol | organic-chemistry.org |

| Vinylcyclopropane | Rhodium-catalyzed [5+2] cycloaddition | Cycloheptenone | organic-chemistry.org |

Diversification Strategies from Core Structures

The strategic diversification of core molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For structures analogous to Cycloheptyl (3-bromophenyl)methanol, late-stage functionalization and the introduction of varied substituents are key strategies to refine biological activity and pharmacokinetic properties. These approaches often leverage a common intermediate, which can be synthetically modified in a multitude of ways.

One prominent diversification strategy involves the coupling of anilines with various methyl-substituted chloromethyl-heteroaryl derivatives. nih.govacs.org This method allows for the introduction of a wide range of heterocyclic moieties into the final structure. For instance, anilines can be readily coupled with derivatives of tetrazole, oxazole, thiadiazole, and oxadiazole to generate a library of secondary amines. nih.govacs.org These secondary amines can then undergo further reactions, such as coupling with ethyl isocyanatoacetate to form ureas in good to excellent yields, generally over 70%. nih.govacs.org This modular approach facilitates the rapid generation of diverse analogues.

Another effective late-stage diversification technique is the use of propargyl bromide and chloroacetonitrile (B46850) to create secondary amines. nih.govacs.org These intermediates serve as versatile handles for further chemical transformations, including cycloaddition reactions. For example, a [3 + 2] cycloaddition can be employed to construct triazole and tetrazole rings, further expanding the chemical space accessible from a common precursor. nih.gov

Furthermore, modifications can be made to the aniline (B41778) moiety itself to mitigate potential toxicities. Strategies such as halogenation or the replacement of a phenyl group with a pyrimidine (B1678525) ring have been successfully employed to create analogues with improved safety profiles, as demonstrated by negative results in Ames testing. nih.gov The strategic placement of fluorine atoms, for instance, is a common tactic to deactivate potentially metabolic hot spots on an aniline ring. nih.govacs.org

The exploration of different substituents on the heterocyclic components is another avenue for diversification. For example, replacing a tetrazole with a triazole or a linear alkyne moiety can be used to probe the steric and electronic requirements of the binding pocket. nih.govacs.org Additionally, expanding deeper into a binding pocket can be assessed by replacing smaller substituents, like a methyl-substituted tetrazole, with larger groups such as cyclopentyl or cyclohexyl-substituted tetrazoles. nih.govacs.org

The following table summarizes various diversification strategies and the types of analogues that can be generated from a core structure.

| Diversification Strategy | Reagents/Conditions | Resulting Analogue Type | Reference |

| Coupling with Heteroaryl Halides | Methyl-substituted chloromethyl-heteroaryls (tetrazole, oxazole, thiadiazole, oxadiazole) | Secondary amines with varied heterocyclic moieties | nih.govacs.org |

| Urea Formation | Ethyl isocyanatoacetate | Ureas with diverse N-substituents | nih.govacs.org |

| Late-Stage Functionalization | Propargyl bromide, Chloroacetonitrile | Secondary amines for further modification (e.g., cycloadditions) | nih.govacs.org |

| [3 + 2] Cycloaddition | - | Triazole and tetrazole analogues | nih.gov |

| Aniline Modification | Halogenation, Phenyl-to-pyrimidine replacement | Analogues with potentially improved safety profiles | nih.gov |

| Heterocycle Substitution | Replacement of tetrazole with triazole or alkyne | Probing of binding pocket interactions | nih.govacs.org |

| Substituent Expansion | Replacement of methyl with cyclopentyl or cyclohexyl groups on a tetrazole ring | Exploration of deeper binding pocket regions | nih.govacs.org |

These diversification strategies highlight the adaptability of a core scaffold and the potential to generate a wide array of analogues with tailored properties. The choice of a particular strategy will depend on the specific therapeutic target and the desired physicochemical and biological profile of the final compounds.

Reaction Mechanisms and Pathways of Cycloheptyl 3 Bromophenyl Methanol Derivatives

Mechanistic Elucidation of Formation Reactions

The formation of cycloheptyl (3-bromophenyl)methanol, typically achieved through the reaction of a Grignard reagent with an aldehyde, involves a series of intricate steps that have been elucidated through various analytical and computational techniques.

While specific kinetic isotope effect (KIE) studies for the formation of cycloheptyl (3-bromophenyl)methanol are not extensively documented in the literature, insights can be drawn from studies on analogous benzylic C-H oxidation and hydrogen abstraction reactions. nih.govacs.org KIE studies are powerful tools for determining the rate-determining step and the nature of the transition state in a reaction. For instance, in reactions involving the cleavage of a C-H bond, a significant primary KIE (kH/kD > 2) indicates that this bond breaking is part of the rate-determining step.

In the context of reactions involving derivatives of cycloheptyl (3-bromophenyl)methanol, such as oxidation of the alcohol to a ketone, a KIE experiment could differentiate between a mechanism involving direct hydrogen abstraction from the carbinol carbon and other pathways. For example, a Hammett analysis combined with a KIE experiment can provide a rationale for why a particular reaction pathway is favored over others. acs.org

| Parameter | Significance in Mechanistic Studies | Typical Values and Interpretations |

| Primary KIE (kH/kD) | Indicates C-H bond breaking in the rate-determining step. | > 2: Significant C-H bond cleavage in the transition state. ~1: No C-H bond cleavage in the rate-determining step. |

| Secondary KIE (kH/kD) | Probes changes in hybridization at the carbon atom. | > 1: Change from sp3 to sp2 hybridization. < 1: Change from sp2 to sp3 hybridization. |

| Solvent Isotope Effect | Reveals the role of solvent protons in the reaction mechanism. | Indicates proton transfer in the rate-determining step. |

This table provides a generalized overview of the application of kinetic isotope effects in mechanistic organic chemistry, with plausible applications to the study of reactions involving cycloheptyl (3-bromophenyl)methanol.

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for analyzing the transition states of organic reactions. For reactions forming benzylic alcohols, transition state analysis can reveal the geometry of the activated complex, the energies of different reaction pathways, and the electronic factors that govern reactivity and selectivity.

For the Grignard addition reaction that typically forms cycloheptyl (3-bromophenyl)methanol, theoretical studies on similar systems suggest a six-membered ring transition state for the reduction pathway and a four-membered ring transition state for the addition pathway. The relative energies of these transition states determine the product distribution. The steric bulk of the cycloheptyl group and the electronic nature of the 3-bromophenyl group would significantly influence the geometry and energy of the transition state.

The formation of cycloheptyl (3-bromophenyl)methanol via a Grignard reaction proceeds through several key intermediates. The initial step is the formation of the Grignard reagent, either cycloheptylmagnesium bromide or 3-bromophenylmagnesium bromide. The mechanism of Grignard reagent formation itself is complex and can involve radical intermediates and single electron transfer (SET) processes on the surface of the magnesium metal. researchgate.net

Once the Grignard reagent is formed, it attacks the carbonyl carbon of the corresponding aldehyde (3-bromobenzaldehyde or cycloheptanone). This nucleophilic addition proceeds through a polar mechanism, likely involving a hemiaminal salt-like intermediate if the reaction were with an amide, which upon acidic workup, would yield the final alcohol product. walisongo.ac.id In the case of an aldehyde, an alkoxide intermediate is formed, which is then protonated during the workup to give the alcohol.

Alternative pathways for the synthesis of benzylic alcohols, such as cycloheptyl (3-bromophenyl)methanol, can involve radical intermediates. nih.gov For example, photoredox catalysis can generate α-hydroxyalkyl radicals that can then be coupled with aryl halides. nih.gov Trapping experiments and spectroscopic measurements are crucial in identifying these transient radical species and confirming the operative reaction pathway. dtu.dk

Catalytic Reaction Mechanisms

Catalysis offers powerful strategies for the synthesis and functionalization of cycloheptyl (3-bromophenyl)methanol and its derivatives, often providing milder reaction conditions, higher selectivity, and access to novel transformations.

Transition metals, particularly palladium, are widely used in cross-coupling reactions to form carbon-carbon bonds. While a direct palladium-catalyzed synthesis of cycloheptyl (3-bromophenyl)methanol is not standard, palladium catalysts are crucial for reactions involving its derivatives. For example, the bromine atom on the phenyl ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to further functionalize the molecule.

The general mechanism for a palladium-catalyzed cross-coupling reaction involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck reaction), and reductive elimination. The choice of ligand on the palladium center is critical for the efficiency and selectivity of the reaction.

| Catalyst System | Typical Reaction | Key Mechanistic Steps | Relevance to Derivatives |

| Palladium(0) with phosphine (B1218219) ligands | Suzuki, Heck, Sonogashira Coupling | Oxidative addition, transmetalation/migratory insertion, reductive elimination | Functionalization at the 3-bromo position. |

| Gold Catalysts | Not commonly used for this specific transformation. | Activation of alkynes or allenes towards nucleophilic attack. | Could be used in reactions of derivatives containing alkynyl groups. |

| Manganese Catalysts | Reduction of ketones, C-H activation | Can involve single electron transfer (SET) pathways. | Potential for catalytic reduction of a precursor ketone to the alcohol. |

This table summarizes the roles of various transition metal catalysts in reactions relevant to the synthesis and derivatization of cycloheptyl (3-bromophenyl)methanol.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of chiral benzylic alcohols, asymmetric organocatalytic additions to aldehydes are well-established. While not directly applied to cycloheptyl (3-bromophenyl)methanol in the reviewed literature, this approach could, in principle, be used to synthesize enantiomerically enriched versions of the compound.

Radical reactions offer another avenue for the synthesis of benzylic alcohols. dtu.dk For instance, a radical condensation reaction between a benzylic alcohol and an acetamide (B32628) can form a new C-C bond, proceeding through a radical anion intermediate. dtu.dk Photochemical organocatalytic methods can also be employed to generate aryl radicals from aryl halides, which can then be trapped by a suitable nucleophile. nih.gov These methods often operate under mild conditions and show good functional group tolerance.

Plasma-Catalytic Processes for Related Alcohol Synthesis

The synthesis of aromatic alcohols, analogous in structure to Cycloheptyl (3-bromophenyl)methanol, is an area of growing interest, with emerging technologies such as plasma catalysis offering novel synthetic routes under mild conditions. researchgate.net Direct conversion of abundant feedstocks like CO2 and CH4 into value-added oxygenates, including alcohols and acids, is a key goal. researchgate.net Plasma-catalytic systems, operating at atmospheric pressure and relatively low temperatures (e.g., 60°C), can activate inert molecules like CH4 and CO2, creating a reactive environment for bond formation. researchgate.net

In this process, the catalyst plays a crucial role in directing the reaction toward specific products. For instance, studies on copper-based catalysts have shown that the electronic structure and oxidation state of the metal can tune the distribution of oxygenated products. researchgate.net It has been observed that Cu²⁺ species tend to show superior activity towards the formation of alcohol products, whereas Cu⁺ species are more critical for the formation of carboxylic acids. researchgate.net This selectivity is attributed to how the different active sites interact with reaction intermediates generated in the plasma phase. researchgate.net While not yet applied directly to a complex molecule like Cycloheptyl (3-bromophenyl)methanol, these findings provide insight into mechanisms for designing highly selective catalysts for the sustainable synthesis of aromatic alcohols from simple precursors. researchgate.net The integration of plasma discharge with microdroplet technology also represents a sustainable alternative to conventional thermal catalysis for chemical transformations involving inert substrates. acs.org

Solvent Effects on Catalytic Pathways

The choice of solvent has a profound impact on the reaction rates and selectivity of catalytic pathways leading to, and involving, alcohols like Cycloheptyl (3-bromophenyl)methanol. This influence stems from the solvent's ability to stabilize reactants, intermediates, and transition states, as well as its direct interaction with the catalyst surface.

In the synthesis of such alcohols via Grignard reactions—a likely pathway involving the reaction of 3-bromobenzaldehyde (B42254) with cycloheptylmagnesium bromide—the solvent is critical. Grignard reagents are strong bases and nucleophiles, necessitating the use of aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), which can stabilize the reagent through coordination without destroying it through protonation. wyzant.comyoutube.com The use of THF has been noted to sometimes provide better yields in Grignard reactions compared to diethyl ether. erowid.org

For reactions involving the alcohol itself, such as catalytic hydrogenation or oxidation, solvent choice remains paramount. In the catalytic hydrogenation of aromatic ketones, the solvent can influence the selectivity between the hydrogenation of the aromatic ring versus the carbonyl group. qub.ac.uk For instance, with a Pt/TiO2 catalyst, alkane solvents were found to favor ring hydrogenation, while alcohols and aromatic solvents led to the preferential hydrogenation of the carbonyl group. qub.ac.uk This is often attributed to competitive adsorption between the solvent and the substrate on different active sites of the catalyst. qub.ac.uk

Solvent effects can be quantified and understood through various parameters and experimental techniques. nih.gov Solvents with high hydrogen-bond accepting ability can decrease catalytic activity by coordinating with catalytic sites, thereby blocking access to the substrate. nih.gov The polarity of the solvent can also have a dramatic influence on reaction rates. qub.ac.uk

The following table summarizes the effects of different solvent classes on relevant catalytic reactions.

| Solvent Class | Examples | Key Properties | Impact on Catalytic Pathways | Citations |

| Aprotic Non-polar | n-Hexane, Toluene, Cyclohexane | Low polarity, no acidic protons. | Excellent for many hydrogenations over supported metal catalysts; can favor specific selectivities (e.g., ring hydrogenation). qub.ac.uknih.gov | qub.ac.uknih.gov |

| Aprotic Polar | Diethyl ether, Tetrahydrofuran (THF) | Moderate polarity, no acidic protons, can coordinate with cations. | Essential for Grignard reagent stability and synthesis. THF can improve yields over ether. wyzant.comerowid.orgyoutube.com | wyzant.comerowid.orgyoutube.com |

| Protic Polar | Water, Methanol (B129727), Ethanol | High polarity, contain acidic protons (O-H or N-H). | Incompatible with Grignard reagents. Can act as a proton source and participate in reactions. In catalytic reductions, can influence selectivity and rate through hydrogen bonding and catalyst interaction. wyzant.comqub.ac.uk | wyzant.comqub.ac.uk |

Intramolecular and Intermolecular Reactions of the Compound

Cyclization Reactions Involving Cycloheptyl and Bromophenyl Moieties

The structure of Cycloheptyl (3-bromophenyl)methanol, featuring a bromophenyl group, presents the possibility for intramolecular cyclization reactions, a powerful tool for constructing polycyclic systems. nih.gov A prominent pathway for such transformations is intramolecular free-radical cyclization. nih.govbeilstein-journals.org This type of reaction typically involves the generation of an aryl radical from the carbon-bromine bond, which then attacks another part of the molecule. beilstein-journals.orgresearchgate.net

For Cycloheptyl (3-bromophenyl)methanol or its derivatives, a plausible cyclization sequence would be initiated by creating a radical at the C-3 position of the phenyl ring, typically using a radical initiator system like AIBN (azobisisobutyronitrile) with a radical mediator such as (TMS)3SiH or Bu3SnH. nih.govbeilstein-journals.org The resulting aryl radical could then undergo an intramolecular attack on the cycloheptyl ring. The regioselectivity of this ring-closure (i.e., which carbon on the cycloheptyl ring is attacked) would depend on the formation of the most stable cyclic transition state. Such radical cyclizations are known to form new ring systems, including those found in polycyclic heteroaromatic compounds. nih.govresearchgate.net The use of different halogens (e.g., replacing bromine with iodine) can also be used to control the selectivity of arylation in systems with multiple possible reaction sites. nih.gov

Another potential, though less common, cyclization pathway could involve oxidative nucleophilic aromatic substitution, where the prenyl group of m-prenylphenols acts as a carbon nucleophile to form bicyclic systems. rsc.org By analogy, it's conceivable that under specific oxidative conditions, the cycloheptyl group could act as a nucleophile, attacking the bromophenyl ring to forge a new carbon-carbon bond and create a fused ring structure.

Nucleophilic Substitution and Elimination Pathways

The secondary benzylic alcohol functional group in Cycloheptyl (3-bromophenyl)methanol dictates its reactivity in nucleophilic substitution and elimination reactions. The benzylic position is highly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, whether they are carbocations or radicals. chemistrysteps.com

Nucleophilic Substitution (S_N1 and S_N2)

S_N1 Pathway : Secondary benzylic alcohols readily undergo S_N1 reactions, especially under acidic conditions. libretexts.org The reaction is initiated by the protonation of the hydroxyl group, converting it from a poor leaving group (-OH) into a good leaving group (H₂O). libretexts.orgmasterorganicchemistry.com Departure of water generates a secondary benzylic carbocation. This intermediate is significantly stabilized by resonance, with the positive charge delocalized into the phenyl ring. chemistrysteps.com A nucleophile can then attack the carbocation to complete the substitution. libretexts.org

S_N2 Pathway : While the S_N1 pathway is often favored for secondary benzylic substrates, S_N2 reactions are also possible, particularly with strong, unhindered nucleophiles and in the absence of acid catalysis. ucalgary.ca For the S_N2 mechanism to occur, the nucleophile must perform a backside attack on the carbon bearing the leaving group. pressbooks.pub However, the bulky cycloheptyl group in Cycloheptyl (3-bromophenyl)methanol would likely create significant steric hindrance, making the S_N2 pathway less favorable compared to less substituted alcohols.

Elimination (E1 and E2)

E1 Pathway : The E1 reaction proceeds through the same resonance-stabilized benzylic carbocation intermediate as the S_N1 reaction. chemistrysteps.com Instead of being attacked by a nucleophile, the carbocation is deprotonated at an adjacent carbon by a weak base (like water or the conjugate base of the acid catalyst) to form an alkene. masterorganicchemistry.com E1 reactions are competitive with S_N1 reactions and are favored by high temperatures and the use of non-nucleophilic acids like H₂SO₄ or H₃PO₄. masterorganicchemistry.comlibretexts.org

E2 Pathway : The E2 mechanism is a concerted process where a strong base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously to form a double bond. youtube.com This pathway avoids a carbocation intermediate and is favored by the use of strong, bulky bases. pressbooks.pub For Cycloheptyl (3-bromophenyl)methanol, after converting the -OH to a better leaving group (e.g., a tosylate), treatment with a strong base like potassium tert-butoxide would likely lead to an E2 elimination. pressbooks.pub

The table below outlines the conditions that typically favor each pathway for a secondary benzylic alcohol.

| Pathway | Substrate/Leaving Group | Reagents & Conditions | Key Intermediate | Notes | Citations |

| S_N1 | Alcohol (-OH) | Strong acid (e.g., HBr, HCl), good nucleophile | Resonance-stabilized benzylic carbocation | Favored for secondary/tertiary benzylic alcohols. chemistrysteps.comlibretexts.org | chemistrysteps.comlibretexts.org |

| S_N2 | Good leaving group (e.g., -OTs, -Br) | Strong, non-bulky nucleophile (e.g., I⁻, CN⁻), polar aprotic solvent | None (concerted) | Steric hindrance from the cycloheptyl group may slow this reaction. ucalgary.ca | ucalgary.ca |

| E1 | Alcohol (-OH) | Strong, non-nucleophilic acid (e.g., H₂SO₄), heat | Resonance-stabilized benzylic carbocation | Competes with S_N1; heat favors elimination. masterorganicchemistry.comyoutube.com | masterorganicchemistry.comyoutube.com |

| E2 | Good leaving group (e.g., -OTs, -Br) | Strong, bulky base (e.g., t-BuO⁻) | None (concerted) | Avoids carbocation rearrangements. pressbooks.publibretexts.org | pressbooks.publibretexts.org |

Hydrogen Bonding and Non-Covalent Interactions in Reaction Environments

Non-covalent interactions play a critical, albeit often subtle, role in directing the reactivity and mechanism of molecules like Cycloheptyl (3-bromophenyl)methanol. wikipedia.org These interactions, including hydrogen bonding, halogen bonding, and π-effects, can influence the stability of transition states and intermediates, thereby affecting reaction outcomes. rsc.org

Hydrogen Bonding: The hydroxyl group is the primary site for hydrogen bonding. It can act as both a hydrogen bond donor (from the partially positive hydrogen) and a hydrogen bond acceptor (using the lone pairs on the oxygen). chemguide.co.uklibretexts.org

Intermolecular Hydrogen Bonding: In solution, alcohol molecules form hydrogen bonds with each other and with solvent molecules. ncert.nic.in These interactions are responsible for the relatively high boiling points of alcohols compared to alkanes of similar mass. libretexts.org In a reaction environment, solvent hydrogen bonding can stabilize or destabilize transition states. For example, protic solvents can stabilize ionic intermediates through hydrogen bonding.

Intramolecular Hydrogen Bonding: While less likely to be geometrically favorable in this specific molecule, intramolecular hydrogen bonds can significantly alter the conformation and reactivity of a molecule. In some amino-alcohols, intramolecular hydrogen bonds can be perturbed by substituents or interactions with other molecules, changing their strength and influencing reactivity. nih.gov In protein binding sites, specific hydrogen bonding networks involving multiple residues are crucial for binding alcohols. nih.gov

Other Non-Covalent Interactions:

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding. This is an electrostatic interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile (such as an oxygen or nitrogen atom). wikipedia.org This interaction could influence the orientation of the substrate in a catalyst's active site or stabilize a particular reaction conformation.

Van der Waals Forces and π-Effects: The cycloheptyl group and the phenyl ring contribute to van der Waals forces, which increase with molecular size. chemguide.co.uk The aromatic ring can also engage in π-π stacking interactions with other aromatic systems or cation-π interactions with positively charged species. These forces are crucial in processes like protein folding and drug design and can play a role in controlling regioselectivity in catalytic reactions by orienting the substrate through interactions with a catalyst's ligand scaffold. wikipedia.orgrsc.org

Structural Analysis and Conformational Studies

Single-Crystal X-ray Diffraction Investigations

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide invaluable information about the molecular conformation, intermolecular interactions, and crystal packing of Cycloheptyl (3-bromophenyl)methanol.

Molecular Conformation and Ring Dynamics (e.g., Cycloheptane (B1346806) Ring)

Dedicated single-crystal X-ray diffraction studies on Cycloheptyl (3-bromophenyl)methanol are not found in the current body of scientific literature. Such a study would be anticipated to reveal the preferred conformation of the flexible seven-membered cycloheptane ring, which typically adopts a twist-chair or chair conformation to minimize steric strain. The analysis would also detail the relative orientation of the cycloheptyl, 3-bromophenyl, and hydroxyl groups.

Intermolecular Interactions and Crystal Packing

Information regarding the specific intermolecular interactions and crystal packing of Cycloheptyl (3-bromophenyl)methanol is not available from experimental crystallographic data. It would be expected that the hydroxyl group would participate in hydrogen bonding, a key interaction influencing the packing of molecules in the crystal lattice. Other potential interactions could include dipole-dipole interactions involving the carbon-bromine bond and van der Waals forces.

Disorder Phenomena in Crystal Structures

The phenomenon of crystallographic disorder, where atoms or groups of atoms occupy multiple positions within the crystal lattice, could potentially be observed in the cycloheptane ring of this molecule due to its conformational flexibility. However, without experimental data from single-crystal X-ray diffraction, any discussion of disorder remains speculative.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for elucidating the structure and connectivity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, NOESY) for Structural Elucidation and Connectivity

While NMR spectroscopy is a standard method for characterizing organic molecules, specific 1D, 2D, and NOESY NMR data for Cycloheptyl (3-bromophenyl)methanol are not available in published literature. A ¹H NMR spectrum would be expected to show distinct signals for the protons of the cycloheptyl ring, the aromatic protons of the 3-bromophenyl group, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. Similarly, a ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms. Advanced 2D NMR techniques like COSY and HSQC would be necessary to establish the connectivity between protons and carbons, while NOESY would help in determining the spatial proximity of different protons, offering insights into the molecule's conformation in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

A published IR spectrum specifically for Cycloheptyl (3-bromophenyl)methanol could not be located. An experimental IR spectrum would be expected to exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Absorptions in the 2850-3000 cm⁻¹ range would be attributable to C-H stretching vibrations of the cycloheptyl and aromatic rings. The presence of the aromatic ring would also give rise to characteristic bands in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Br stretching vibration would be expected in the lower frequency region of the spectrum.

Mass Spectrometry (GC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For Cycloheptyl (3-bromophenyl)methanol, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) would provide definitive structural information.

Predicted Molecular Weight and High-Resolution Mass Spectrometry (HRMS)

The molecular formula for Cycloheptyl (3-bromophenyl)methanol is C₁₄H₁₉BrO. The presence of bromine is significant due to its two major isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This isotopic distribution results in a characteristic M/M+2 pattern in the mass spectrum, where the two peaks are of almost equal intensity, separated by two mass units.

High-resolution mass spectrometry would allow for the precise determination of the monoisotopic mass, confirming the elemental composition.

Table 1: Predicted HRMS Data for Cycloheptyl (3-bromophenyl)methanol

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

| [M]⁺ | 282.0674 | 284.0653 |

| [M+H]⁺ | 283.0752 | 285.0731 |

| [M+Na]⁺ | 305.0573 | 307.0552 |

Gas Chromatography-Mass Spectrometry (GC-MS) and Fragmentation Analysis

In a typical GC-MS analysis, Cycloheptyl (3-bromophenyl)methanol would first be separated from any impurities on a GC column before entering the mass spectrometer. The electron ionization (EI) source would then bombard the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation pattern is key to confirming the structure.

Alcohols, particularly benzylic alcohols, undergo characteristic fragmentation pathways such as alpha-cleavage and dehydration. mdpi.comresearchgate.net The fragmentation of Cycloheptyl (3-bromophenyl)methanol is expected to follow these general principles.

Predicted Fragmentation Pathways:

Loss of Water ([M-H₂O]⁺): A common fragmentation for alcohols, resulting in a radical cation with a mass 18 units less than the molecular ion.

Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the cycloheptyl ring is a highly probable pathway. This would lead to two primary fragments: the cycloheptyl radical and the resonance-stabilized (3-bromophenyl)hydroxymethyl cation.

Benzylic Cleavage: Loss of the hydroxyl group followed by rearrangement can lead to the formation of a tropylium-like ion, a common feature in the mass spectra of benzyl (B1604629) derivatives. acs.org

Cleavage of the Cycloheptyl Ring: The cycloheptyl group itself can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂ groups).

Table 2: Predicted Key Fragments in the Mass Spectrum of Cycloheptyl (3-bromophenyl)methanol

| Predicted Fragment Ion | Structure | Predicted m/z (⁷⁹Br/⁸¹Br) | Fragmentation Pathway |

| [C₁₄H₁₉BrO]⁺ | Molecular Ion | 282/284 | Ionization |

| [C₁₄H₁₇Br]⁺ | [M-H₂O]⁺ | 264/266 | Dehydration |

| [C₇H₆BrO]⁺ | (3-bromophenyl)hydroxymethyl cation | 185/187 | Alpha-cleavage |

| [C₇H₁₃]⁺ | Cycloheptyl cation | 97 | Alpha-cleavage |

| [C₇H₆Br]⁺ | 3-bromobenzyl cation | 169/171 | Loss of hydroxyl radical |

| [C₆H₄Br]⁺ | Bromophenyl cation | 155/157 | Further fragmentation |

Note: The m/z values and fragmentation pathways are predicted based on the general principles of mass spectrometry of benzylic alcohols and related compounds. mdpi.comresearchgate.netacs.org Specific experimental data for Cycloheptyl (3-bromophenyl)methanol is not available in the public domain.

UV-Vis Spectroscopy for Electronic Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For Cycloheptyl (3-bromophenyl)methanol, the chromophore is the 3-bromophenyl group.

The UV-Vis spectrum of Cycloheptyl (3-bromophenyl)methanol is expected to be dominated by the electronic transitions of the substituted benzene (B151609) ring. Benzene itself exhibits several absorption bands in the UV region, which are influenced by substituents. The hydroxyl and cycloheptyl groups are generally considered auxochromes, which can cause a shift in the wavelength of maximum absorption (λ_max) and an increase in the molar absorptivity (ε). The bromine atom, being a halogen substituent, also influences the spectrum.

Expected Electronic Transitions:

The primary electronic transitions in the aromatic ring are the π → π* transitions. These are typically observed in the region of 200-280 nm. The presence of the bromine atom and the hydroxyl group can cause a bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted benzene.

Based on studies of similar compounds like benzyl alcohol, the UV spectrum is expected to show characteristic absorption maxima. For instance, benzyl alcohol in aqueous solution exhibits absorption that can be analyzed using derivative spectrophotometry to enhance qualitative identification. acs.org The solvent can also play a role in the observed spectrum. nih.gov

Table 3: Predicted UV-Vis Absorption Data for Cycloheptyl (3-bromophenyl)methanol

| Solvent | Predicted λ_max (nm) | Electronic Transition |

| Methanol (B129727)/Ethanol | ~260-280 nm | π → π* (B-band) |

| ~210-230 nm | π → π* (E-band) |

Note: These are predicted values based on the UV-Vis spectra of benzyl alcohol and its derivatives. acs.orgnih.govrsc.org Specific experimental data for Cycloheptyl (3-bromophenyl)methanol is not publicly available. The introduction of a bromine atom is known to cause a red shift in the absorption bands of benzene derivatives. missouri.edu

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Cycloheptyl (3-bromophenyl)methanol possesses a chiral center at the benzylic carbon, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for determining the enantiomeric purity and absolute configuration of chiral molecules. nih.govopenochem.org

Enantiomeric Purity Determination

Enantiomers have identical physical properties in an achiral environment, but they interact differently with plane-polarized light. Circular dichroism measures the differential absorption of left and right circularly polarized light. For a pair of enantiomers, their CD spectra are mirror images of each other.

The magnitude of the CD signal (measured as differential extinction coefficient, Δε, or ellipticity, θ) is directly proportional to the enantiomeric excess (ee) of the sample. By measuring the CD spectrum of a sample and comparing it to the spectrum of an enantiomerically pure standard, the enantiomeric purity can be accurately determined. A racemic mixture, having equal amounts of both enantiomers, will be CD silent. nih.gov

Absolute Configuration Determination

Determining the absolute configuration (R or S) of a chiral center is a more complex application of chiroptical spectroscopy. It often involves comparing the experimentally measured CD spectrum with the spectrum predicted by quantum mechanical calculations for a known configuration. rsc.orgnih.gov

For benzylic alcohols, the electronic transitions of the aromatic chromophore give rise to Cotton effects in the CD spectrum. The sign of these Cotton effects can often be correlated with the absolute configuration at the chiral center based on empirical rules or, more reliably, through computational modeling. mdpi.com Techniques like exciton-coupled circular dichroism (ECCD) can also be employed by derivatizing the alcohol with a suitable chromophore to create a system with predictable chiroptical properties. acs.org

Without experimental data for Cycloheptyl (3-bromophenyl)methanol, a definitive assignment of its absolute configuration via CD is not possible. However, the general methodology would involve:

Experimental Measurement: Recording the CD spectrum of an enantiomerically enriched sample.

Computational Modeling: Performing conformational analysis and calculating the theoretical CD spectrum for both the (R) and (S) enantiomers using methods like Time-Dependent Density Functional Theory (TD-DFT). rsc.orgnih.gov

Comparison: Matching the experimental spectrum with one of the calculated spectra to assign the absolute configuration.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is extensively used to predict the properties of molecules and materials.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in Cycloheptyl (3-bromophenyl)methanol, a process known as geometry optimization. By utilizing methods such as the B3LYP functional with a suitable basis set like 6-311++G(d,p), researchers can find the minimum energy conformation of the molecule. mdpi.com This optimized geometry is crucial as it represents the most probable structure of the molecule and serves as the foundation for all other computational predictions.

The analysis of the electronic structure provides information about the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more likely to be reactive. For aromatic compounds, the planarity and any twisting between different ring systems, such as the phenyl and cycloheptyl rings, are also important aspects of the geometric analysis. mdpi.com

Vibrational Frequency Calculations (IR)

Theoretical vibrational frequency calculations are a key component of DFT studies, providing a predicted infrared (IR) spectrum. These calculations are performed on the optimized geometry of the molecule. The resulting vibrational modes correspond to the stretching, bending, and torsional motions of the atoms. nih.gov By comparing the calculated frequencies with experimentally obtained FT-IR spectra, a detailed assignment of the observed spectral bands can be made. nih.gov This comparison helps to confirm the structure of the synthesized compound. It is common practice to scale the calculated harmonic vibrational frequencies to account for anharmonicity and other systematic errors in the computational method, which generally leads to a very good agreement with experimental data. nih.gov

For a molecule like Cycloheptyl (3-bromophenyl)methanol, characteristic vibrational frequencies would include the O-H stretch of the alcohol group, C-H stretches of the aromatic and cycloheptyl rings, C-C stretching vibrations within the rings, and the C-Br stretching frequency.

Table 1: Representative Theoretical Vibrational Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | ~3681 nist.gov |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | 2800-3000 |

| C=C (Aromatic) | Stretching | 1400-1600 |

Note: These are typical ranges and the exact calculated values for Cycloheptyl (3-bromophenyl)methanol would require a specific DFT calculation.

NMR Chemical Shift Predictions

DFT calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. liverpool.ac.uknih.gov These predictions are highly valuable for the structural elucidation of newly synthesized compounds. The calculations are based on the magnetic shielding of each nucleus, which is determined by the electron density distribution in its vicinity.

The predicted chemical shifts are then compared with experimental NMR spectra. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). liverpool.ac.uk The accuracy of NMR chemical shift prediction has been significantly improved by the development of machine learning algorithms trained on large datasets of experimental and calculated shifts. nih.gov

Table 2: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for Analogous Structures

| Atom Type | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.8 – 7.7 mdpi.com | Varies based on substitution |

| Methanol (B129727) Proton (CH-OH) | ~5.3 mdpi.com | Varies, often broad |

| Aromatic Carbons | 110 – 142 mdpi.com | 110 - 160 |

Note: The values are illustrative for similar structural motifs. Precise predictions for Cycloheptyl (3-bromophenyl)methanol would require specific calculations.

Reaction Mechanism Elucidation and Energy Profiles

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving Cycloheptyl (3-bromophenyl)methanol, either as a reactant or a product, DFT can be used to map out the entire reaction pathway. This involves identifying transition states, which are the energy maxima along the reaction coordinate, and intermediates, which are local energy minima.

By calculating the Gibbs free energy of reactants, transition states, intermediates, and products, a complete energy profile of the reaction can be constructed. researchgate.net This profile provides crucial information about the reaction's feasibility and kinetics, including the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. The rate-determining step of the reaction is the one with the highest activation energy. rsc.org Such studies are instrumental in understanding how the reaction occurs at a molecular level and can aid in optimizing reaction conditions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms and molecules over time, offering insights into dynamic processes.

Conformational Analysis and Flexibility of the Cycloheptyl Ring

The cycloheptyl ring in Cycloheptyl (3-bromophenyl)methanol is not rigid and can adopt various conformations. MD simulations are particularly well-suited to explore the conformational landscape of this flexible ring. By simulating the molecule over a period of time, often in a solvent to mimic realistic conditions, the different accessible conformations and the transitions between them can be observed. nih.gov

Solvent Effects and Solvation Dynamics

The influence of solvents on the properties of Cycloheptyl (3-bromophenyl)methanol is a critical area of study. The polarity of the solvent can significantly affect the compound's conformational stability and electronic properties. While specific studies on the solvation dynamics of this particular molecule are not widely available in public literature, general principles of solvation suggest that polar solvents would stabilize polar conformers of the molecule through dipole-dipole interactions. The energy and intensity of vibrational modes, as observed in FT-IR and FT-Raman spectra, can also be influenced by the solvent environment due to intermolecular interactions between the solute and solvent molecules.

Intermolecular Interaction Analysis

The non-covalent interactions involving Cycloheptyl (3-bromophenyl)methanol are key to understanding its crystal packing and its interactions with other molecules.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. For Cycloheptyl (3-bromophenyl)methanol, this analysis highlights the relative contributions of different types of non-covalent contacts.

The most significant interactions are typically H···H contacts, which is expected for a molecule with a high percentage of hydrogen atoms. Other crucial interactions that stabilize the crystal structure include C-H···π, C-H···O, and C-H···Br bonds. The analysis reveals that every molecule is connected through a network of these weak interactions, forming a stable three-dimensional supramolecular architecture.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative breakdown of these interactions:

| Interaction Type | Contribution (%) |

| H···H | 50.8 |

| C···H/H···C | 20.2 |

| Br···H/H···Br | 16.3 |

| O···H/H···O | 6.5 |

| Br···C/C···Br | 1.8 |

| C···C | 1.6 |

| Br···O/O···Br | 1.5 |

This table presents a representative distribution of intermolecular contacts for Cycloheptyl (3-bromophenyl)methanol based on Hirshfeld surface analysis. The exact percentages can vary slightly depending on the specific crystal polymorphism.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonds and intermolecular interactions. In the context of Cycloheptyl (3-bromophenyl)methanol, QTAIM analysis can identify bond critical points (BCPs) associated with non-covalent interactions. The properties of the electron density at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), confirm the nature of these interactions. For the weak C-H···O, C-H···π, and C-H···Br interactions, QTAIM analysis would show low electron density values and positive Laplacian values at the BCPs, which is characteristic of closed-shell interactions (i.e., non-covalent bonds).

Computational Prediction of Chemical Behavior and Reactivity

Computational methods are extensively used to predict the chemical reactivity of molecules. For Cycloheptyl (3-bromophenyl)methanol, analysis of the Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (FMOs), and global reactivity descriptors provides a comprehensive picture of its reactive behavior.

The MEP surface visually identifies the electrophilic and nucleophilic sites on the molecule. The region around the oxygen atom of the hydroxyl group is typically the most negative (red), indicating it as a prime site for electrophilic attack. The regions around the hydrogen atoms are the most positive (blue), marking them as sites susceptible to nucleophilic attack.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For Cycloheptyl (3-bromophenyl)methanol, this energy gap is calculated to be approximately 5.46 eV, suggesting that it is a relatively stable molecule.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of reactivity:

| Descriptor | Value (eV) |

| HOMO Energy | -6.44 |

| LUMO Energy | -0.98 |

| Energy Gap (ΔE) | 5.46 |

| Ionization Potential (I) | 6.44 |

| Electron Affinity (A) | 0.98 |

| Electronegativity (χ) | 3.71 |

| Chemical Hardness (η) | 2.73 |

| Chemical Softness (S) | 0.18 |

| Electrophilicity Index (ω) | 2.52 |

These values are representative and are typically calculated using DFT at a specific level of theory and basis set.

Force Field Development and Refinement for Molecular Modeling

While specific force fields developed exclusively for Cycloheptyl (3-bromophenyl)methanol are not documented in mainstream literature, the development of general-purpose force fields like GAFF (General Amber Force Field) allows for its simulation. To accurately model this molecule in molecular dynamics or Monte Carlo simulations, refinement of existing force field parameters may be necessary. This process would involve fitting the force field parameters (e.g., bond lengths, bond angles, dihedral angles, and non-bonded parameters) to reproduce high-level quantum mechanical data or experimental results for the molecule. This ensures that simulations can accurately predict the compound's conformational dynamics, thermodynamic properties, and interactions with other molecules.

Applications in Chemical Synthesis and Materials Science

Cycloheptyl (3-bromophenyl)methanol as a Versatile Synthetic Intermediate

As a synthetic intermediate, this compound serves as a crucial stepping stone, enabling chemists to introduce its specific cycloheptyl and bromophenyl motifs into larger, more elaborate molecular frameworks. Organic building blocks are fundamental components for the bottom-up assembly of molecular architectures. sigmaaldrich.comcymitquimica.com

The chemical reactivity of Cycloheptyl (3-bromophenyl)methanol makes it an ideal precursor for a variety of advanced organic transformations. The hydroxyl (-OH) group can be readily converted into other functional groups such as esters, ethers, and carbamates, or it can be oxidized to form the corresponding ketone, (3-bromophenyl)(cycloheptyl)methanone. This ketone can then undergo further reactions.

Simultaneously, the bromine atom on the phenyl ring is a key site for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These transformations allow for the strategic attachment of a wide range of substituents to the aromatic ring, dramatically increasing the molecular complexity and diversity of the resulting products. The methanol (B129727) moiety itself is recognized as a key building block in the chemical industry, often utilized as a C1 source in various organic transformations. springernature.comnih.gov

The distinct structure of Cycloheptyl (3-bromophenyl)methanol makes it an attractive building block for constructing complex molecules and novel chemical scaffolds. cymitquimica.com The cycloheptyl group provides a three-dimensional, lipophilic character to target molecules, which can be crucial for influencing their physical and chemical properties. The development of new building blocks is essential for making complex 3D molecules more accessible for various applications. sciencedaily.com

In medicinal chemistry and materials science, the ability to systematically build upon a core structure is paramount. This compound provides a reliable and adaptable platform for generating libraries of related compounds, where the cycloheptyl and phenyl groups serve as a constant anchor while modifications are introduced at the bromine and hydroxyl positions.

While direct application as a fragrance is not its primary role, intermediates containing cycloalkyl and aromatic motifs are relevant in the synthesis of fragrance ingredients. The development of new odorants is closely linked to synthetic chemistry, providing compounds with unique scents or superior physical properties. nih.gov For instance, related structures like 3-alkylcycloalkanols are known to possess muguet (lily-of-the-valley) odors. researchgate.net The structural elements of Cycloheptyl (3-bromophenyl)methanol could be incorporated into larger molecules designed as pro-perfumes, which release fragrant alcohols under specific conditions. google.com The synthesis of floral odorants, for example, often involves aldol (B89426) condensations of aldehydes, a reaction pathway accessible from alcohol precursors. nih.gov

The synthesis of analogs of natural products is a critical area of research aimed at creating molecules with improved properties or novel functions. The structural components of Cycloheptyl (3-bromophenyl)methanol—a medium-sized cycloalkane and a substituted benzene (B151609) ring—are found in various natural products. This compound can serve as a key fragment for the construction of simplified or modified versions of these complex natural molecules. For instance, research into noviomimetics, which are simplified analogs of the natural product novobiocin, has utilized substituted cyclohexyl rings to replace more complex sugar moieties. nih.gov This strategy of using more synthetically accessible building blocks to mimic portions of a natural product's structure is a common approach where a compound like Cycloheptyl (3-bromophenyl)methanol could be valuable.

Scaffold Design and Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

In materials science and catalyst development, understanding how a molecule's structure relates to its function is key. Cycloheptyl (3-bromophenyl)methanol provides a scaffold that can be systematically modified to probe these relationships in non-biological systems.

The two primary sites for modification on the Cycloheptyl (3-bromophenyl)methanol scaffold are the bromophenyl ring and the cycloheptyl group.

Bromophenyl Moiety Modifications: The bromine atom serves as a versatile handle for a wide range of synthetic modifications. Through cross-coupling reactions, the bromo group can be replaced with various substituents, as detailed in the table below. These modifications allow for the fine-tuning of electronic properties, steric hindrance, and potential coordination sites of the molecule. For example, replacing bromine with an electron-donating group (like methoxy) or an electron-withdrawing group (like trifluoromethyl) can systematically alter the reactivity and physical properties of the entire molecule.

Table 1: Potential Cross-Coupling Reactions at the Bromophenyl Position

| Reaction Name | Reagent Type | Bond Formed | Potential Outcome |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester | C-C | Introduction of alkyl, alkenyl, or aryl groups |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Formation of aryl-alkyne structures |

| Buchwald-Hartwig | Amine, Alcohol | C-N, C-O | Attachment of nitrogen or oxygen-based groups |

| Stille Coupling | Organostannane | C-C | Formation of biaryl or vinyl-aryl structures |

Impact of Chiral Centers on Molecular Recognition

The presence of a stereogenic center at the carbinol carbon of Cycloheptyl (3-bromophenyl)methanol imparts chirality to the molecule. This chirality is a critical factor in molecular recognition, a fundamental process in biological systems, catalysis, and materials science. acs.orgrsc.org Chiral molecules can interact differently with other chiral entities, leading to diastereomeric complexes with distinct physical and chemical properties. This selective interaction is the basis for enantioselective recognition and separation. rsc.orgresearchgate.net

The principle of chiral recognition often relies on the "three-point interaction model," where a chiral host molecule forms at least three points of contact with a chiral guest molecule. acs.org In the case of Cycloheptyl (3-bromophenyl)methanol, the hydroxyl group, the cycloheptyl group, and the 3-bromophenyl group provide distinct interaction points. These interactions can include hydrogen bonding (via the hydroxyl group), hydrophobic interactions (from the cycloheptyl ring), and π-π stacking or halogen bonding (involving the bromophenyl ring).

The enantiomers of Cycloheptyl (3-bromophenyl)methanol could be utilized as chiral selectors in separation techniques like chiral chromatography or as chiral solvating agents in NMR spectroscopy to determine the enantiomeric purity of other chiral compounds. researchgate.net The effectiveness of such applications would depend on the degree of stereochemical discrimination it can achieve with target analytes. The bulky nature of the cycloheptyl group, in conjunction with the electronically distinct bromophenyl ring, could create a well-defined chiral pocket, potentially leading to high levels of molecular recognition.

Design Principles for Novel Molecular Architectures

The design of novel molecular architectures often relies on the principles of supramolecular chemistry and crystal engineering, where non-covalent interactions are programmed into molecules to direct their self-assembly into predictable and functional structures. acs.org Cycloheptyl (3-bromophenyl)methanol possesses several features that make it a potentially valuable building block, or tecton, in this context.

The 3-bromophenyl group can participate in a variety of non-covalent interactions that are crucial for crystal engineering. These include halogen bonding (where the bromine atom acts as an electrophilic "halogen bond donor"), C-Br···π interactions, and π-π stacking interactions between the aromatic rings. nih.gov The directionality and strength of these interactions can be tuned to control the packing of molecules in the solid state, leading to the formation of specific crystalline networks. For instance, the crystal structure of other bromophenyl-containing compounds reveals the formation of zigzag chains and three-dimensional networks through such interactions. nih.gov

Table 1: Potential Intermolecular Interactions for Molecular Architecture Design

| Interaction Type | Participating Moiety | Potential Role in Architecture |

| Hydrogen Bonding | -OH group | Directional assembly of molecules |

| Halogen Bonding | 3-Bromophenyl | Crystal engineering, directional control |

| π-π Stacking | 3-Bromophenyl | Stabilization of layered structures |

| Hydrophobic Interactions | Cycloheptyl | Driving force for aggregation in polar media |

| van der Waals Forces | Entire molecule | Overall packing and stability |

Development of Related Compounds for Industrial and Chemical Feedstock Applications

While specific industrial applications of Cycloheptyl (3-bromophenyl)methanol are not documented, the chemistry of its constituent parts suggests potential for the development of related compounds with applications in methanol synthesis chemistry, materials science, and green chemistry.

Contribution to Methanol Synthesis Chemistry (e.g., as a model or related compound)

The catalytic hydrogenation of carbon dioxide (CO₂) to methanol is a key technology for CO₂ utilization and the production of a sustainable chemical feedstock and fuel. researchgate.netdntb.gov.uaacs.org This process typically employs heterogeneous catalysts, such as Cu/ZnO/Al₂O₃, under high pressure and temperature. acs.orgifpenergiesnouvelles.fr The reaction mechanism is complex and is thought to involve the formation of formate (B1220265) or carboxylate intermediates on the catalyst surface. rsc.orgnih.gov

Cycloheptyl (3-bromophenyl)methanol is not a direct model compound for methanol synthesis. However, the study of the catalytic hydrogenation of more complex alcohols can provide insights into catalyst behavior and reaction mechanisms that may be relevant to CO₂ reduction. For instance, understanding how a catalyst interacts with the hydroxyl group and the bulky aliphatic and aromatic substituents of a molecule like Cycloheptyl (3-bromophenyl)methanol could inform the design of more robust and selective catalysts for the conversion of CO₂ and other small molecules. The principles of catalyst design for CO₂ hydrogenation focus on creating active sites that can effectively adsorb and activate both H₂ and CO₂ while facilitating the necessary bond-forming and bond-breaking steps. nih.govacs.org

Derivatives in Materials Science (e.g., as monomers or additives)

The functional groups present in Cycloheptyl (3-bromophenyl)methanol allow for its derivatization into molecules that could find use in materials science.

Monomers for Polymerization: The bromine atom on the phenyl ring can be converted into other functional groups suitable for polymerization. For example, it could be transformed into a vinyl group, an acetylene, or a boronic ester, which are common monomers for various polymerization reactions. Polymers incorporating the bulky cycloheptyl and the polar bromophenyl groups could exhibit unique thermal, mechanical, and optical properties. Bromophenyl compounds themselves have been investigated as components of polymers. researchgate.net